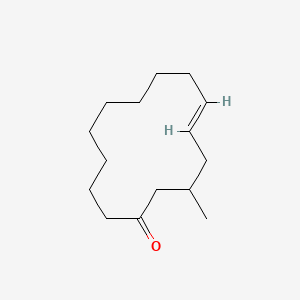

(Z)-3-octen-1-yl propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pearlite is a two-phased, lamellar (or layered) structure composed of alternating layers of ferrite (87.5 wt%) and cementite (12.5 wt%) that occurs in some steels and cast irons . It forms by a eutectoid reaction as austenite cools below 723 °C (1,333 °F) . Pearlite is named for its resemblance to mother of pearl .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pearlite forms during the slow cooling of an iron-carbon alloy. When steel (austenite) with a eutectoid composition of approximately 0.77% carbon is slowly cooled below 727 °C, the ferrite and cementite phases separate almost simultaneously to produce a microstructure with distinctive platelets .

Industrial Production Methods: In industrial settings, pearlite is produced by controlled cooling of steel. The cooling process must be slow enough to allow the carbon to migrate and form the lamellar structure of pearlite . This process is often used in the production of structural steels, which are used in beams for bridges, high-rise buildings, plates for ships, and reinforcing bars for roadways .

Analyse Des Réactions Chimiques

Types of Reactions: Pearlite undergoes various chemical reactions, including oxidation, reduction, and substitution. The austenitizing reaction is a key process in the formation of pearlite, involving the transformation of austenite to pearlite through nucleation and growth .

Common Reagents and Conditions: Common reagents used in the formation of pearlite include carbon and iron. The reaction conditions typically involve controlled cooling from high temperatures to allow the formation of the lamellar structure .

Major Products: The major products formed from the reactions involving pearlite include ferrite and cementite. These products contribute to the unique mechanical properties of pearlite, such as its strength and ductility .

Applications De Recherche Scientifique

Pearlite has a wide range of scientific research applications. In metallurgy, it is used to study the microstructure and mechanical properties of steels . In materials science, pearlite is used to develop high-strength materials for various industrial applications, such as suspension cables, tire cords, and piano strings . Additionally, pearlite is used in the study of phase transformations and microstructural evolution in steels .

Mécanisme D'action

The mechanism by which pearlite exerts its effects involves the formation of a lamellar structure composed of alternating layers of ferrite and cementite . This structure provides pearlite with its unique mechanical properties, such as high strength and ductility . The molecular targets involved in the formation of pearlite include the grain boundaries of austenite, where nucleation and growth of pearlite colonies occur .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to pearlite include bainite, martensite, and spheroidite. These compounds also form through phase transformations in steels and have distinct microstructures and mechanical properties .

Uniqueness of Pearlite: Pearlite is unique due to its lamellar structure, which provides a balance of strength and ductility . Unlike bainite and martensite, which have different microstructures and mechanical properties, pearlite’s lamellar structure allows it to be drawn into thin wires with high tensile strength . This makes pearlite one of the strongest structural bulk materials on earth .

Propriétés

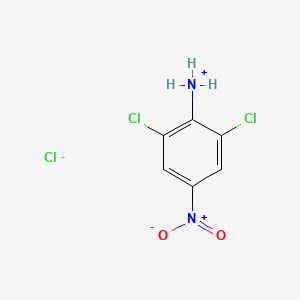

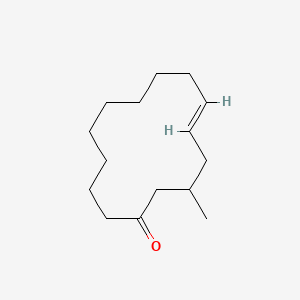

Numéro CAS |

94133-58-1 |

|---|---|

Formule moléculaire |

C11H20O2 |

Poids moléculaire |

184.27 g/mol |

Nom IUPAC |

oct-3-enyl propanoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h7-8H,3-6,9-10H2,1-2H3 |

Clé InChI |

NTQOADMSKSBQCI-UHFFFAOYSA-N |

SMILES isomérique |

CCCC/C=C/CCOC(=O)CC |

SMILES canonique |

CCCCC=CCCOC(=O)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.